BI-4924
Description
Classification and Significance as a Phosphoglycerate Dehydrogenase Inhibitor
This compound is classified as a nicotinamide adenine dinucleotide hydrogen/nicotinamide adenine dinucleotide-competitive phosphoglycerate dehydrogenase inhibitor, representing a specific mechanistic approach to enzyme inhibition. This classification indicates that the compound competes with the natural cofactors nicotinamide adenine dinucleotide hydrogen and nicotinamide adenine dinucleotide for binding to the enzyme, thereby disrupting the normal catalytic function of phosphoglycerate dehydrogenase. The competitive nature of this inhibition provides important insights into the enzyme's structure-function relationships and offers a targeted approach to metabolic intervention.
The significance of this compound as a phosphoglycerate dehydrogenase inhibitor extends beyond its impressive potency to encompass its exceptional selectivity profile. Research has demonstrated that this compound exhibits high selectivity against the majority of other dehydrogenase targets, indicating that its inhibitory effects are specifically directed toward phosphoglycerate dehydrogenase rather than broadly affecting related enzymes. This selectivity is crucial for both research applications and potential therapeutic development, as it minimizes off-target effects and provides confidence in attributing observed biological effects to phosphoglycerate dehydrogenase inhibition.
The compound's classification as a lipophilic, highly plasma protein-bound inhibitor with excellent microsomal and hepatocytic stability further enhances its significance in research applications. These pharmacological properties contribute to the compound's ability to effectively penetrate cells and maintain activity over extended periods, making it particularly valuable for studies requiring sustained enzyme inhibition. The combination of high potency, selectivity, and favorable stability characteristics positions this compound as a gold standard tool for phosphoglycerate dehydrogenase research.
Historical Development Context
The historical development of this compound represents a sophisticated example of modern structure-based drug design, originating from fragment-based screening approaches conducted by Boehringer Ingelheim research teams. The development process began with the identification of initial fragments that showed binding affinity to phosphoglycerate dehydrogenase, followed by extensive optimization efforts that ultimately improved potency by six orders of magnitude from the original starting points. This remarkable improvement in potency demonstrates the power of systematic medicinal chemistry approaches combined with structural biology insights.
The development timeline of this compound culminated in its first detailed characterization and publication in 2019, when researchers reported the comprehensive structure-activity relationships and mechanism of action. This publication represented a significant milestone in phosphoglycerate dehydrogenase inhibitor research, providing the scientific community with detailed insights into both the compound's properties and the broader principles governing effective inhibitor design for this target. The work established new benchmarks for potency and selectivity in this chemical space.
A critical aspect of this compound's development was the concurrent creation of its prodrug counterpart, BI-4916, which was specifically designed to overcome challenges associated with intracellular delivery of the active compound. The prodrug approach represents an innovative solution to the problem of achieving effective intracellular concentrations of nicotinamide adenine dinucleotide competitive inhibitors, where high cytosolic levels of the natural cofactors can compete with inhibitor binding. This dual-compound development strategy highlights the sophisticated approach taken by the research team to address both biochemical and cellular challenges.
The crystal structure of phosphoglycerate dehydrogenase in complex with this compound was successfully determined and deposited in the Protein Data Bank with the identifier 6RJ6, providing unprecedented insights into the molecular basis of inhibitor binding. This structural information has proven invaluable for understanding the precise molecular interactions that contribute to the compound's exceptional potency and selectivity. The availability of high-resolution structural data has also facilitated subsequent research efforts by other groups seeking to develop related inhibitors or understand enzyme function.
Position within the Landscape of Phosphoglycerate Dehydrogenase Inhibitor Research
This compound occupies a distinctive position within the landscape of phosphoglycerate dehydrogenase inhibitor research, representing a significant advancement in both potency and mechanistic understanding compared to earlier compounds in this field. While other inhibitors such as NCT-503 and CBR-5884 have made important contributions to the field, this compound's nanomolar potency represents a substantial improvement over these earlier compounds, which typically exhibit micromolar activity ranges. This order-of-magnitude improvement in potency has important implications for both research applications and potential therapeutic development.
The competitive inhibition mechanism employed by this compound, specifically targeting the nicotinamide adenine dinucleotide binding site, distinguishes it from other inhibitors that may operate through different mechanisms. For example, CBR-5884 has been shown to disrupt the oligomerization state of phosphoglycerate dehydrogenase, shifting the equilibrium from tetrameric to dimeric forms. In contrast, this compound's competitive mechanism provides a more direct approach to enzyme inhibition, potentially offering advantages in terms of predictability and reversibility of effects.
Recent research has expanded the landscape of phosphoglycerate dehydrogenase inhibitors to include natural product-derived compounds such as oridonin, which demonstrates an inhibitor concentration fifty percent of 0.48 micromolar. While this compound maintains superior potency compared to these natural products, the diversity of chemical scaffolds and mechanisms represented across the inhibitor landscape provides valuable opportunities for comparative studies and mechanism validation. The availability of multiple structurally distinct inhibitors enhances confidence in attributing biological effects to phosphoglycerate dehydrogenase inhibition rather than off-target activities.
Comparative studies have demonstrated that this compound's cellular potency, with an inhibitor concentration fifty percent of 2200 nanomolar for disrupting serine biosynthesis at 72 hours, represents a favorable translation from enzymatic to cellular activity. This cellular potency compares favorably to other compounds in the field, where the translation from enzymatic inhibition to cellular effects can be significantly less efficient. The effective cellular activity of this compound has made it particularly valuable for studies investigating the biological consequences of phosphoglycerate dehydrogenase inhibition in various cellular models.
Biochemical Significance in Metabolic Research
The biochemical significance of this compound in metabolic research extends far beyond its primary function as a phosphoglycerate dehydrogenase inhibitor, encompassing its role as a critical tool for understanding serine metabolism and its connections to broader cellular processes. Through its mechanism of intracellular trapping and sustained enzyme inhibition, this compound has enabled researchers to investigate the temporal dynamics of serine biosynthesis disruption and its downstream consequences on cellular metabolism. This capability has proven particularly valuable for studies requiring precise control over the timing and extent of metabolic perturbation.
The compound's impact on serine biosynthesis research has been transformative, providing researchers with a tool capable of achieving near-complete inhibition of glucose-derived serine synthesis in cellular models. This level of inhibition has allowed for detailed investigation of cellular responses to serine deprivation, including compensatory mechanisms, metabolic rewiring, and stress responses. The availability of such a potent and selective tool has accelerated progress in understanding the fundamental biology of serine metabolism and its role in supporting cellular growth and proliferation.
This compound has also contributed significantly to cancer metabolism research, where it has been used to investigate the dependency of various cancer cell types on de novo serine synthesis. Studies utilizing this compound have revealed important insights into the heterogeneity of serine metabolism dependencies across different cancer types and the potential for targeting this pathway therapeutically. The compound's exceptional selectivity has provided confidence in attributing observed anti-proliferative effects specifically to phosphoglycerate dehydrogenase inhibition rather than off-target activities.
Recent research has highlighted the broader metabolic significance of this compound beyond serine synthesis, revealing its potential effects on related metabolic pathways including one-carbon metabolism and nucleotide synthesis. These findings suggest that the compound's effects extend beyond simple serine depletion to encompass more complex metabolic rewiring events. Such discoveries have important implications for understanding the interconnected nature of cellular metabolism and the potential for achieving therapeutic effects through targeted metabolic intervention.
The compound's excellent microsomal and hepatocytic stability characteristics have made it particularly valuable for long-term metabolic studies, where sustained enzyme inhibition is required to observe meaningful biological effects. This stability, combined with its high potency, has enabled researchers to conduct experiments over extended time courses without concerns about compound degradation or loss of activity. The reliability of this compound in such applications has made it a preferred tool for studies investigating the long-term consequences of phosphoglycerate dehydrogenase inhibition on cellular physiology and metabolism.
Properties
CAS No. |
2244452-09-1 |
|---|---|
Molecular Formula |
C21H20Cl2N2O6S |
Molecular Weight |
499.359 |
IUPAC Name |
2-{4-[(1S)-1-[(4,5-Dichloro-1,6-dimethyl-1H-indol-2-yl)formamido]-2-hydroxyethyl]benzenesulfonyl}acetic acid |
InChI |
InChI=1S/C21H20Cl2N2O6S/c1-11-7-16-14(20(23)19(11)22)8-17(25(16)2)21(29)24-15(9-26)12-3-5-13(6-4-12)32(30,31)10-18(27)28/h3-8,15,26H,9-10H2,1-2H3,(H,24,29)(H,27,28)/t15-/m1/s1 |
InChI Key |
CJEJFFCPVBZSIE-OAHLLOKOSA-N |
SMILES |
O=C(O)CS(=O)(C1=CC=C([C@H](NC(C(N2C)=CC3=C2C=C(C)C(Cl)=C3Cl)=O)CO)C=C1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-4924; BI 4924; BI4924; |
Origin of Product |
United States |
Preparation Methods
Fragment-Based Screening and Hit Identification
The synthesis of BI-4924 originated from a fragment-based screening campaign aimed at identifying PHGDH inhibitors. Initial hits were optimized through structure-based drug design (SBDD), leveraging X-ray crystallography to refine binding interactions with the NADH/NAD+ co-factor pocket. The lead compound emerged from a series of indole-substituted derivatives, with modifications focused on enhancing potency and selectivity.
Multi-Step Synthesis of this compound
The synthesis of this compound involves seven sequential steps, as outlined in the supplementary materials of Pearson et al. (2019):
-
Hemetsberger-Knittel Indole Synthesis :
Starting with 2,3-dichloro-4-methylbenzaldehyde, the indole core was constructed via reaction with ethyl azidoacetate in methanol under basic conditions (-78°C to room temperature). -
Methylation of the Indole Nitrogen :
The intermediate indole derivative was methylated using methyl iodide and potassium carbonate in DMF at 60°C, achieving quantitative yield. -
Saponification of the Ethyl Ester :
Hydrolysis of the ethyl ester group was performed with 8M NaOH in methanol, yielding the corresponding carboxylic acid. -
Amide Coupling :
The acid was coupled with (2S)-2-amino-2-(4-iodophenyl)ethanol using HATU and DIPEA in acetonitrile, introducing the chiral alcohol moiety critical for PHGDH binding. -
Sulfonation and Esterification :
A palladium-catalyzed sulfonation reaction with DABSO and ethyl bromoacetate in DMF introduced the sulfonylacetic acid ester group. -
Final Hydrolysis :
The ethyl ester was hydrolyzed to the free carboxylic acid using 8M NaOH in acetonitrile, yielding this compound.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Na, MeOH, ethyl azidoacetate | 85 |
| 2 | MeI, K₂CO₃, DMF, 60°C | >95 |
| 4 | HATU, DIPEA, MeCN | 78 |
| 6 | 8M NaOH, MeCN | 92 |
Structural Characterization and Validation
X-ray Crystallography
The binding mode of this compound to PHGDH was elucidated through co-crystallization studies (PDB: 6RJ6). The compound occupies the NADH/NAD+ binding site, forming hydrogen bonds with Asp-279 and hydrophobic interactions with Val-228 and Leu-323. The (S)-configured alcohol moiety is essential for orienting the sulfonylacetic acid group into the co-factor pocket.
Table 2: Crystallographic Data for PHGDH-BI-4924 Complex
| Parameter | Value |
|---|---|
| Space group | P2₁ |
| Resolution (Å) | 1.98 |
| Rwork/Rfree (%) | 26.2/29.8 |
| Ligand B-factor (Ų) | 23.72 |
Physicochemical Properties
This compound exhibits high lipophilicity (logP > 3) and plasma protein binding (>99%), necessitating prodrug (BI-4916) development for cellular uptake.
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₂₀Cl₂N₂O₆S |
| Molecular weight | 499.36 g/mol |
| Solubility (DMSO) | 125 mg/mL (250.32 mM) |
| Storage conditions | -80°C (6 months in DMSO) |
Analytical and Quality Control Methods
HPLC-MS/MS Quantification
Intracellular and extracellular concentrations of this compound were monitored using a SCIEX QTRAP 4000 system. Samples were prepared in 80:20 acetonitrile/water, with a 12-point calibration curve ensuring linearity (R² > 0.99).
Table 4: Selectivity Profile of this compound
| Target | % Inhibition (10 µM) |
|---|---|
| PDE3A | 86 |
| 5HT2B/H AG | 78 |
| HERG | 15 |
Scale-Up and Process Optimization
Chemical Reactions Analysis
Prodrug Activation Mechanism
BI-4924 is the active metabolite of the ester prodrug BI-4916 , designed to enhance intracellular delivery. The activation involves enzymatic ester hydrolysis catalyzed by intracellular esterases, releasing this compound (a carboxylic acid derivative) while overcoming competitive inhibition by high cytosolic NADH/NAD levels .
| Reaction Step | Reactants | Products | Enzymes Involved |
|---|---|---|---|
| Ester Hydrolysis | BI-4916 (prodrug) + HO | This compound + Alcohol byproduct | Intracellular esterases |
This mechanism ensures >100-fold intracellular enrichment of this compound, enabling effective PHGDH inhibition at nanomolar potency (IC = 3 nM) .
Synthetic Pathways
While full synthetic details are proprietary, fragment-based optimization and structure-guided design were employed to develop this compound:
- Fragment Screening : Initial hits (IC ~100 μM) were optimized via iterative modifications to improve affinity .
- Key Modifications :
Table 1: Structural Optimization Impact on Activity
| Parameter | Initial Hit (Fragment) | Optimized this compound | Improvement Factor |
|---|---|---|---|
| IC (PHGDH) | ~100 μM | 3 nM | ~33,000× |
| Selectivity (Dehydrogenases) | Low | High | >10-fold |
Biochemical Interactions
This compound acts as a competitive NADH/NAD antagonist in PHGDH’s cofactor-binding pocket:
- Binding Affinity : MolDock score = −154.91 (NAD cavity), −122.20 (3-PG cavity) .
- Critical Interactions :
Table 2: Key Residue Interactions in PHGDH-BI-4924 Complex
| Residue | Interaction Type | Bond Length (Å) |
|---|---|---|
| Asp174 | Bidentate hydrogen bond | 2.08–2.77 |
| Arg154 | Hydrogen bond | 2.60–3.08 |
| Pro207 | Pi-Sigma hydrophobic | 3.32–4.57 |
Metabolic Stability
This compound exhibits favorable pharmacokinetic properties:
- Microsomal Stability : High resistance to hepatic metabolism (t > 60 min) .
- Plasma Protein Binding : >99% bound, contributing to prolonged circulation .
Comparative Inhibition Profile
This compound outperforms other PHGDH inhibitors in selectivity and potency:
Table 3: Inhibitor Comparison (IC50_{50}50 Values)
| Compound | PHGDH IC | Selectivity (vs. Dehydrogenases) |
|---|---|---|
| This compound | 3 nM | >90% specificity |
| NCT-503 | 3.63 μM | Moderate |
| CBR-5884 | 21.99 μM | Low |
Scientific Research Applications
Research Findings
Recent studies have highlighted several key findings regarding BI-4924:
- Potency and Selectivity : this compound has demonstrated nanomolar potency against PHGDH, with selectivity over other dehydrogenase targets . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
- Impact on Cancer Cell Lines : In vitro studies have shown that this compound effectively reduces serine levels in cancer cell lines that exhibit high PHGDH expression. For instance, it was observed to decrease cell viability in MDA-MB-468 and A2780 cells, indicating its potential as an anti-cancer agent .
Case Study 1: Inhibition of Serine Synthesis in Breast Cancer
A study investigated the effects of this compound on breast cancer cells with elevated PHGDH levels. The results indicated that treatment with this compound led to a significant reduction in serine synthesis, subsequently impairing cell proliferation. The study utilized various concentrations of this compound and measured cell viability through sulforhodamine B assays, demonstrating a dose-dependent response .
Case Study 2: Metabolic Profiling in Tumor Models
Another research effort involved metabolic profiling of tumor models treated with this compound. The findings revealed altered metabolic pathways consistent with reduced serine availability, suggesting that this compound effectively disrupts the metabolic adaptations commonly seen in tumors .
Data Tables
The following tables summarize key data related to the applications of this compound:
Table 1: Potency Comparison of PHGDH Inhibitors
| Compound | IC50 (µM) | Selectivity | Reference |
|---|---|---|---|
| This compound | 0.002 | High | |
| CBR-5884 | 0.073 | Moderate | |
| NCT-503 | 0.063 | Moderate |
Table 2: Effects on Cell Viability
Mechanism of Action
This compound exerts its effects by selectively inhibiting PHGDH, the rate-limiting enzyme in the serine biosynthesis pathway . PHGDH converts 3-phosphoglycerate to 3-phosphohydroxypyruvate in a NAD-dependent manner . By inhibiting PHGDH, this compound disrupts the serine biosynthesis pathway, leading to reduced serine production and affecting cellular metabolism . This inhibition is particularly significant in cancer cells that rely on elevated serine synthesis for growth and survival .
Comparison with Similar Compounds
Comparison with Similar PHGDH Inhibitors
PHGDH inhibitors are classified by their binding mechanisms (competitive vs. non-competitive) and structural scaffolds. Below is a comparative analysis of this compound with key competitors:
CBR-5884
- Mechanism: Non-competitive inhibitor targeting PHGDH’s substrate-binding site .
NCT-502 and NCT-503
- Mechanism : Competitive inhibitors reducing glucose-derived serine production .
- Potency : IC50 of 3.7 µM for NCT-502, significantly higher than this compound’s 3 nM .
- Efficacy: Suppress growth in orthotopic xenografts but require higher doses than this compound .
Indole Amides (e.g., Mullarky et al., 2019)
- Mechanism : Allosteric inhibitors blocking PHGDH oligomerization .
- Potency : IC50 values in low micromolar range (e.g., 1–5 µM) .
- Advantage: Synergistic effects with chemotherapy but lack this compound’s nanomolar potency .
Natural Inhibitors (Salvianolic Acids, Vernolide B)
Comparative Data Table
Key Differentiators of this compound
- Nanomolar Potency: Outperforms NCT-502 and indole amides by 100–1000-fold .
- Intracellular Trapping : Unique mechanism enhances sustained target engagement .
- Metabolic Stability : Superior microsomal/hepatocytic stability compared to CBR-5884 .
- Broad Applicability: Effective in HCC, breast cancer, and melanoma models .
Q & A
Q. What is the primary mechanism of action of BI-4924 in inhibiting PHGDH, and how does this relate to its role in serine biosynthesis?
this compound is a NADH/NAD+-competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine synthesis pathway. It binds selectively to PHGDH with an IC50 of 3 nM, disrupting the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This inhibition depletes intracellular serine pools, particularly in cancer cells reliant on PHGDH-driven serine biosynthesis . Researchers should confirm target engagement using enzymatic assays and measure downstream metabolites (e.g., serine, glycine) via LC-MS to validate pathway disruption.
Q. How should this compound be formulated for in vitro studies to ensure solubility and stability?
this compound is soluble in DMSO and stable in standard storage conditions (-20°C). For cell-based assays, formulations often combine DMSO with PEG300, Tween 80, and saline, adjusted to maintain solubility while minimizing solvent toxicity. Pre-testing vehicle effects on cellular viability is critical, especially given its high plasma protein binding (~99%), which may necessitate higher concentrations in serum-containing media .
Q. What are the key considerations for designing dose-response experiments with this compound in cellular models?
Due to its intracellular trapping mechanism, this compound exhibits delayed effects, with a cellular IC50 of 2200 nM at 72 hours versus 3 nM in enzymatic assays. Researchers should extend treatment durations beyond 48 hours and use prolonged incubation to observe full inhibitory effects. Parallel monitoring of cytotoxicity (e.g., via ATP assays) is recommended to distinguish PHGDH-specific effects from off-target toxicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and cellular IC50 values for this compound?
The 730-fold difference between enzymatic (3 nM) and cellular (2200 nM) IC50 values arises from intracellular accumulation kinetics and plasma protein binding. To address this, employ techniques like cellular thermal shift assays (CETSA) to confirm target engagement in live cells. Additionally, quantify intracellular drug concentrations using mass spectrometry and correlate these with PHGDH activity assays .
Q. What experimental strategies optimize this compound’s activity in PHGDH-dependent vs. PHGDH-independent cancer models?
PHGDH dependency can be validated via CRISPR knockout or RNAi silencing prior to this compound treatment. Use transcriptomic (e.g., RNA-seq) or metabolomic profiling to identify biomarkers of sensitivity (e.g., low exogenous serine uptake, high PHGDH expression). Co-treatment with serine-free media enhances this compound efficacy in PHGDH-addicted cells, providing a functional readout of pathway reliance .
Q. How does this compound compare structurally and functionally to other PHGDH inhibitors like NCT-502 or CBR 5884?
this compound exhibits superior enzymatic potency (IC50 = 3 nM vs. NCT-502’s 3.7 μM) and microsomal stability, making it preferable for long-term studies. However, its high lipophilicity and plasma protein binding may limit bioavailability in vivo compared to prodrug derivatives (e.g., BI-4916). Comparative studies should evaluate off-target effects using kinase profiling panels and assess metabolic stability in hepatocyte models .
Q. What methodologies are recommended for analyzing off-target effects of this compound in complex biological systems?
Combine proteome-wide affinity purification (e.g., pull-down assays with this compound-conjugated beads) and transcriptomic profiling to identify non-PHGDH targets. Cross-validate findings with PHGDH-knockout/rescue models to isolate inhibitor-specific effects. Additionally, use NAD<sup>+</sup>/NADH ratio assays to rule out broad dehydrogenase inhibition .
Q. How can researchers address variability in this compound’s efficacy across different cell lines or organoid models?
Stratify models based on PHGDH expression levels (via Western blot or qPCR) and serine auxotrophy. Incorporate 3D organoid cultures to mimic in vivo nutrient gradients, which may influence drug penetration and efficacy. Multi-omics integration (metabolomics + proteomics) can identify compensatory pathways (e.g., glycine uptake) that reduce this compound sensitivity .
Q. What are the best practices for validating this compound’s target specificity in vivo?
Use isotopic tracing (<sup>13</sup>C-glucose) to quantify de novo serine synthesis in xenograft models. Pair this with PHGDH immunohistochemistry to correlate target expression with drug response. For pharmacokinetic studies, measure free (unbound) this compound levels in plasma and tumor tissue, adjusting for protein binding effects .
Q. How should conflicting data on this compound’s role in ER stress or NLRP3 inflammasome activation be interpreted?
Secondary effects on ER stress (e.g., via NF-κB activation) may arise from serine depletion rather than direct PHGDH inhibition. Use serine supplementation to rescue phenotypes and isolate PHGDH-specific mechanisms. Co-treatment with ER stress inhibitors (e.g., 4-PBA) can clarify causal relationships .
Methodological Resources
- Data Presentation : Follow Beilstein Journal guidelines for concise experimental reporting. Include raw data for key findings (e.g., dose-response curves) in supplementary materials, with structured metadata .
- Reproducibility : Document compound purity (HPLC traces), storage conditions, and formulation details. Share protocols for intracellular metabolite extraction and PHGDH activity assays in supplemental files .
- Ethical Compliance : Disclose funding sources and conflicts of interest per Biochemistry (Moscow) standards. For in vivo work, include IACUC-approved animal protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
